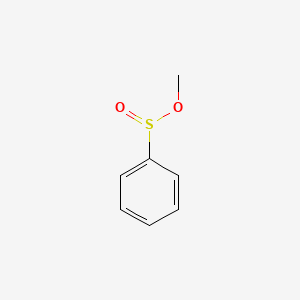

Methyl benzenesulfinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl benzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-9-10(8)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNSVDSRLUYDKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00985823 | |

| Record name | Methyl benzenesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00985823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670-98-4 | |

| Record name | Methyl benzenesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00985823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL BENZENESULFINATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl Benzenesulfinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl benzenesulfinate (B1229208) (CAS No. 670-98-4). The information is intended to support research, development, and quality control activities where this compound is utilized.

Core Physical and Chemical Properties

Methyl benzenesulfinate is an ester of aromatic sulfinic acid. It typically presents as a colorless to pale yellow liquid with a distinct aromatic odor.[1] This compound serves as a valuable reagent in organic synthesis, particularly in the preparation of symmetrical disulfides and other sulfonate derivatives.[1]

Table 1: Quantitative Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 670-98-4 | [2] |

| Molecular Formula | C₇H₈O₂S | [2][3] |

| Molecular Weight | 156.20 g/mol | [2] |

| Boiling Point | 79-83 °C at 0.3 mmHg | [2][3] |

| Density | 1.194 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.546 | [2] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [2][4] |

| λmax | 224 nm | [2] |

Solubility Profile

This compound exhibits limited solubility in water due to its hydrophobic aromatic ring.[1] However, it is soluble in common organic solvents such as ethanol (B145695) and ether.[1]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR (400 MHz, CDCl₃): δ 7.81 - 7.58 (m, 2H), 7.58 - 7.35 (m, 3H), 3.42 (s, 3H).[5]

-

¹³C NMR (101 MHz, CDCl₃): δ 143.88, 132.21, 129.06, 125.36, 49.56.[5]

-

High-Resolution Mass Spectrometry (HRMS-ESI): Calculated neutral mass: 156.02450; Observed neutral mass: 156.0239.[5]

Experimental Protocols

4.1. Synthesis of this compound from Diphenyl Disulfide

This protocol is based on a one-step synthesis method that provides a good yield from readily available starting materials.[5][6]

Materials:

-

Diphenyl disulfide (0.25 mole)[6]

-

Chloroform (B151607) (for reaction and extraction)[6]

-

Methanol (450 ml)[6]

-

Lead tetraacetate (1.00 mole)[6]

-

Deionized water[6]

-

Anhydrous magnesium sulfate[6]

-

N-Bromosuccinimide (NBS) (0.12 mol) can be used as an alternative oxidizing agent to lead tetraacetate.[5]

Procedure:

-

In a 5-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve 54.6 g (0.25 mole) of diphenyl disulfide in 450 ml of chloroform and 450 ml of methanol.[6]

-

Heat the solution to reflux.[6]

-

Over a period of 8 hours, add a solution of 443.4 g (1.00 mole) of lead tetraacetate in 2 liters of chloroform to the stirred, refluxing mixture. The solution will turn dark brown due to the formation of lead dioxide.[6]

-

Continue refluxing the mixture overnight (approximately 12 hours).[6]

-

After reflux, distill off 2 liters of chloroform at atmospheric pressure.[6]

-

Cool the remaining mixture to room temperature and add 330 ml of deionized water with stirring to decompose any excess lead tetraacetate.[6]

-

Filter the entire mixture through a Celite®-coated filter to remove the lead dioxide.[6]

-

Separate the chloroform layer and wash it with distilled water until the washings are free of lead ions.[6]

-

Dry the chloroform solution over anhydrous magnesium sulfate.[6]

-

Filter off the drying agent and concentrate the solution using a rotary evaporator.[6]

-

Place the resulting oily yellow residue under a high vacuum (approx. 0.1 mm) overnight to remove any traces of hexachloroethane.[6]

-

Purify the crude product by distillation through a 15-cm Vigreux column under reduced pressure to yield this compound.[6]

4.2. Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of the synthesized this compound.

-

Boiling Point: The boiling point is determined under reduced pressure using a vacuum distillation apparatus. The observed temperature range at a specific pressure is recorded.[2][3]

-

Density: A pycnometer or a digital density meter is used to measure the density of the liquid sample at a controlled temperature (e.g., 25 °C).[2]

-

Refractive Index: An Abbe refractometer is used to measure the refractive index of the liquid at a specified temperature (20 °C) and wavelength (the sodium D-line, 589 nm).[2]

Logical Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from diphenyl disulfide.

Caption: Workflow for the synthesis of this compound.

References

- 1. CAS 670-98-4: this compound | CymitQuimica [cymitquimica.com]

- 2. 苯亚硫酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 670-98-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Synthesis of Methyl Benzenesulfinate from Benzenesulfonyl Chloride: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthetic methodologies for preparing methyl benzenesulfinate (B1229208) from the readily available precursor, benzenesulfonyl chloride. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details two primary synthetic strategies: a traditional two-step approach involving reduction followed by esterification, and a more modern, efficient one-pot synthesis. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the chemical pathways and experimental workflows to ensure clarity and reproducibility.

Introduction to Synthetic Strategies

The synthesis of sulfinate esters, such as methyl benzenesulfinate, is of significant interest due to their utility as versatile intermediates in organic chemistry, particularly in the formation of sulfoxides and other sulfur-containing compounds. Benzenesulfonyl chloride serves as a common and cost-effective starting material. Two principal pathways for its conversion to this compound are prevalent:

-

Two-Step Synthesis: This classical approach first involves the reduction of benzenesulfonyl chloride to a stable benzenesulfinate salt, typically sodium benzenesulfinate. The isolated salt is then converted to the corresponding sulfinic acid or sulfinyl chloride, which is subsequently esterified with methanol (B129727).[1][2][3] This method is robust but can be time-consuming due to the isolation of intermediates.

-

One-Pot Synthesis: Contemporary methods focus on efficiency by combining the reduction and esterification steps into a single procedural pot.[4][5] In this approach, benzenesulfonyl chloride is reduced in situ in the presence of methanol, which traps the reactive sulfinyl intermediate to directly form the this compound ester.[4] This strategy often results in higher overall yields and reduced operational complexity.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on factors such as required purity, scale, and available reagents. The following table summarizes the key quantitative aspects of different approaches.

| Table 1: Comparison of Synthetic Methods for this compound | ||||

| Method | Key Reagents | Reaction Time | Yield | Reference |

| Two-Step (via Sodium Sulfite (B76179) Reduction) | 1. Sodium Sulfite (Na₂SO₃), NaOH2. Methanol | >12 hours | ~80-89% (for reduction step) | [2] |

| One-Pot (Rongalite Reduction) | Rongalite (HOCH₂SO₂Na), Methanol | Not Specified | Good yields reported | [4] |

| One-Pot (In-situ Reduction) | Reducing agent, Methanol | Not Specified | 66% (for (-)-menthyl p-toluenesulfinate) | [5] |

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis via Reduction and Esterification

This protocol is adapted from established procedures for the reduction of arylsulfonyl chlorides to their corresponding sulfinate salts.[2][3]

Step A: Reduction of Benzenesulfonyl Chloride to Sodium Benzenesulfinate

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnels, dissolve anhydrous sodium sulfite (e.g., 1.09 molar equivalents) in deionized water.

-

Reagent Preparation: Prepare a solution of benzenesulfonyl chloride (1.0 molar equivalent) in a water-immiscible organic solvent such as dichloromethane.[2]

-

Addition: While maintaining the reaction temperature at 55-60°C, slowly add the benzenesulfonyl chloride solution dropwise to the aqueous sodium sulfite solution.[2]

-

pH Control: Concurrently, add a 10% sodium hydroxide (B78521) solution dropwise to maintain the pH of the reaction mixture between 7.6 and 8.0.[2]

-

Reaction Completion: After the addition is complete, cease the addition of base and increase the temperature to 85°C for approximately 1-1.5 hours to ensure the reaction goes to completion.[2] The reduction yield can be monitored via UV spectrophotometry.[2]

-

Workup and Isolation: Distill off the dichloromethane. Cool the remaining aqueous solution to induce crystallization of sodium benzenesulfinate. Isolate the crude product by suction filtration, wash with cold water, and dry.[2] The crude salt can be recrystallized for higher purity.

Step B: Esterification of Sodium Benzenesulfinate

Note: The esterification of sulfinate salts often proceeds via conversion to a more reactive sulfinyl chloride intermediate.[1][6]

-

Conversion to Sulfinyl Chloride: Treat the dried sodium benzenesulfinate with a chlorinating agent (e.g., thionyl chloride) in an inert solvent to form benzenesulfinyl chloride.

-

Esterification: Add methanol to the solution of benzenesulfinyl chloride under basic conditions to yield this compound.[4]

-

Purification: The final product is typically purified by distillation under reduced pressure.

Protocol 2: One-Pot Synthesis via Reductive Esterification

This protocol is based on modern synthetic advancements for the direct conversion of sulfonyl chlorides to sulfinate esters.[4][5]

-

Reaction Setup: In a round-bottomed flask under an inert atmosphere, suspend benzenesulfonyl chloride (1.0 molar equivalent) and a suitable reducing agent such as rongalite (HOCH₂SO₂Na) in an appropriate solvent.[4]

-

Alcohol Addition: Add an excess of methanol to the mixture, which serves as both a reagent and potentially a co-solvent.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 90°C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[4]

-

Workup: Upon completion, cool the reaction mixture and quench with an appropriate aqueous solution.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate the solvent in vacuo. The crude this compound is then purified by column chromatography or vacuum distillation to yield the final product.[1]

Data Presentation for Experimental Protocol

The following table provides an example of reagent quantities for the reduction step in the two-step synthesis, based on a patent example for a related compound.[2]

| Table 2: Reagent Quantities for Reduction of 4-Methylbenzenesulfonyl Chloride | ||

| Reagent | Molar Quantity | Mass/Volume |

| 4-Methylbenzenesulfonyl chloride | 0.1 mol | 20.07 g |

| Anhydrous Sodium Sulfite | 0.109 mol | 13.74 g |

| Dichloromethane | - | 50 mL |

| Deionized Water | - | 300 mL |

| 10% Sodium Hydroxide | As needed for pH control | - |

Visualization of Pathways and Workflows

The following diagrams illustrate the chemical transformations and the general experimental workflow for the synthesis of this compound.

Caption: Synthetic pathways to this compound.

Caption: A generalized experimental workflow for synthesis.

Safety Considerations

-

Benzenesulfonyl Chloride: This compound is corrosive and reacts with water, releasing hydrochloric acid.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reducing Agents: Reagents like sodium sulfite and rongalite should be handled with care. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

-

Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a fume hood to avoid inhalation of vapors.

-

General Precautions: A thorough risk assessment should be conducted before performing any chemical synthesis.[1] This includes reviewing the hazards associated with all chemicals and operations.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents [patents.google.com]

- 3. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]

- 4. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00797F [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

The Genesis and Evolution of Sulfinate Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinate esters, organosulfur compounds characterized by the general structure R-S(O)-OR', have emerged from relative obscurity to become pivotal intermediates in modern organic synthesis and crucial components in the design of novel therapeutics. Their unique reactivity, stemming from the chiral sulfur center and the versatile sulfinyl group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the discovery and history of sulfinate esters, from their early characterization to the sophisticated synthetic methodologies employed today. It aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, properties, and applications of this important class of molecules.

A Historical Perspective: The Dawn of Sulfinate Ester Chemistry

The journey into the world of sulfinate esters began in the early 20th century, a period of foundational discoveries in stereochemistry and reaction mechanisms. A landmark contribution came in 1925 from the meticulous work of Henry Phillips. While investigating the dependence of rotatory power on chemical constitution, Phillips reported the synthesis and resolution of optically active n-alkyl p-toluenesulfinates.[1] This seminal work was not only one of the first to describe the preparation of this class of compounds but also provided early evidence for the stereochemical stability of the pyramidal sulfur atom in the sulfinyl group.

The classical and most enduring method for the synthesis of sulfinate esters, established in this early era, involves the reaction of a sulfinyl chloride with an alcohol in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. This straightforward esterification has been a cornerstone of sulfinate ester synthesis for decades.

Another early and significant contribution was the Andersen synthesis, which utilizes diastereomerically pure menthyl p-toluenesulfinate as a chiral auxiliary. This method has been widely applied for the asymmetric synthesis of sulfoxides, further highlighting the synthetic utility of chiral sulfinate esters.

The Evolution of Synthetic Methodologies

While the classical methods remain relevant, the past few decades have witnessed a surge in the development of novel and more versatile strategies for sulfinate ester synthesis. These modern approaches offer milder reaction conditions, broader substrate scope, and improved functional group tolerance, making sulfinate esters more accessible for complex molecule synthesis and late-stage functionalization in drug discovery.

Synthesis from Thiols and Disulfides

The direct oxidation of thiols or disulfides in the presence of an alcohol provides an efficient route to sulfinate esters. Various oxidizing agents have been employed, with N-bromosuccinimide (NBS) being a common and effective choice. This method avoids the need to pre-form a sulfinyl chloride, offering a more streamlined process.

Synthesis from Sulfinic Acids and their Salts

The direct esterification of sulfinic acids with alcohols is another important synthetic strategy. This transformation often requires the use of a coupling agent to activate the sulfinic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1,1'-carbonyldiimidazole (B1668759) (CDI) have proven effective in promoting this condensation.[2] More recently, catalytic methods, for instance, using ytterbium triflate, have been developed to facilitate this reaction.[2]

Synthesis from Aryl Iodides

A significant advancement in recent years is the synthesis of sulfinate esters from readily available aryl iodides. This approach typically involves a two-step, one-pot procedure: a copper-catalyzed C-S bond formation between the aryl iodide and a thiol source, followed by in-situ oxidation to the sulfinate ester.[1][3] This methodology is particularly valuable for the synthesis of highly functionalized aromatic sulfinate esters.

Asymmetric Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of asymmetric methods for sulfinate ester synthesis. A notable recent strategy involves the asymmetric condensation of prochiral sulfinates with alcohols using an organocatalyst.[4][5] This approach allows for the direct formation of enantioenriched sulfinate esters with high stereoselectivity.

Key Synthetic Pathways: A Visual Representation

The progression of synthetic methodologies for sulfinate esters can be visualized as a branching tree, with classical methods forming the trunk and modern, more specialized techniques branching out.

Caption: Evolution of synthetic routes to sulfinate esters.

A generalized workflow for the synthesis of sulfinate esters highlights the central role of the starting materials and the subsequent purification steps.

Caption: A generalized workflow for sulfinate ester synthesis.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes key quantitative data for selected classical and modern methods for the synthesis of sulfinate esters, allowing for a direct comparison of their efficiency and conditions.

| Method | Starting Materials | Reagents/Catalyst | Typical Yield (%) | Reaction Conditions | Reference |

| Classical Method | p-Toluenesulfinyl Chloride, n-Alkyl Alcohol | Pyridine | 60-80 | Room temperature | [1] |

| From Sulfinic Acid | p-Toluenesulfinic Acid, Various Alcohols | 1,1'-Carbonyldiimidazole (CDI) | 70-95 | Room temperature | [2] |

| From Aryl Iodide | Aryl Iodide, Thiobenzoic Acid, Alcohol | CuI, NBS | 65-90 | 60-80 °C | [3] |

| Asymmetric Synthesis | Prochiral Sulfinate, Alcohol | Pentanidium Organocatalyst | 75-95 | Room temperature | [4] |

Experimental Protocols: Key Methodologies in Detail

To provide a practical resource for laboratory work, this section details the experimental protocols for a classical and two modern synthetic methods for preparing sulfinate esters.

Protocol 1: Classical Synthesis of n-Butyl p-Toluenesulfinate (Adapted from Phillips, 1925)

Materials:

-

p-Toluenesulfinyl chloride

-

n-Butyl alcohol

-

Anhydrous pyridine

-

Anhydrous diethyl ether

Procedure:

-

A solution of p-toluenesulfinyl chloride (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.

-

The flask is cooled in an ice bath.

-

A solution of n-butyl alcohol (1 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the stirred solution of p-toluenesulfinyl chloride over 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction mixture is filtered to remove the pyridinium (B92312) hydrochloride precipitate.

-

The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford n-butyl p-toluenesulfinate as a colorless oil.

Protocol 2: Modern Synthesis of an Aryl Sulfinate Ester from an Aryl Iodide

Materials:

-

Aryl iodide

-

Thiobenzoic acid

-

Copper(I) iodide (CuI)

-

N-Bromosuccinimide (NBS)

-

An appropriate alcohol (e.g., methanol, ethanol)

-

A suitable solvent (e.g., 1,4-dioxane)

Procedure:

-

To a reaction vessel under an inert atmosphere are added the aryl iodide (1 equivalent), thiobenzoic acid (1.2 equivalents), and copper(I) iodide (10 mol%).

-

The vessel is evacuated and backfilled with the inert gas three times.

-

The appropriate alcohol is added as the solvent, and the reaction mixture is stirred at 80 °C for 12 hours.

-

The reaction mixture is then cooled to 0 °C, and N-bromosuccinimide (2.5 equivalents) is added portion-wise.

-

The reaction is stirred at room temperature for 2 hours.

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired aryl sulfinate ester.

Protocol 3: Modern Asymmetric Synthesis of a Chiral Sulfinate Ester

Materials:

-

Prochiral sodium sulfinate

-

An appropriate alcohol

-

Pentanidium organocatalyst

-

Ethyl chloroformate

-

Dipotassium (B57713) phosphate (B84403) (K₂HPO₄)

-

A suitable solvent (e.g., dichloromethane)

Procedure:

-

To a vial are added the prochiral sodium sulfinate (1 equivalent), the alcohol (1.2 equivalents), dipotassium phosphate (2 equivalents), and the pentanidium organocatalyst (5-10 mol%).

-

The vial is sealed and dissolved in the appropriate solvent.

-

The mixture is stirred at room temperature, and ethyl chloroformate (1.5 equivalents) is added dropwise.

-

The reaction is monitored by thin-layer chromatography until the starting material is consumed.

-

The reaction mixture is then directly loaded onto a silica gel column for purification by flash chromatography to afford the enantioenriched sulfinate ester.

The Central Role of Sulfinate Esters in Synthesis

Sulfinate esters are not merely synthetic targets but also versatile building blocks for the construction of other important sulfur-containing functional groups, such as sulfoxides and sulfones. This central role makes them invaluable in the synthetic chemist's toolbox.

Caption: The synthetic utility of sulfinate esters.

Conclusion

From their initial discovery as subjects of stereochemical inquiry to their current status as indispensable synthetic intermediates, sulfinate esters have traveled a remarkable journey. The evolution of their synthesis from classical esterification to modern catalytic and asymmetric methods has significantly broadened their accessibility and utility. For researchers in organic synthesis and drug development, a deep understanding of the history and the diverse synthetic routes to sulfinate esters is essential for leveraging their full potential in the creation of novel molecules with desired properties and biological activities. The continued innovation in this field promises to further expand the chemical space accessible through sulfinate ester chemistry, paving the way for future discoveries.

References

- 1. CCCLIV.—Investigations on the dependence of rotatory power on chemical constitution. Part XXVII. The optical properties of n-alkyl p-toluenesulphinates - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Catalytic synthesis of chiral sulfinimidate esters via oxidative esterification of sulfenamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of chiral sulfinate esters by asymmetric condensation [ouci.dntb.gov.ua]

- 4. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl Benzenesulfinate for Researchers and Drug Development Professionals

Introduction: Methyl benzenesulfinate (B1229208) (CAS No. 670-98-4) is a versatile sulfur-containing organic compound that serves as a valuable reagent in synthetic chemistry. For researchers and professionals in drug development, understanding its properties, synthesis, and reactivity is crucial for its effective application in the synthesis of complex molecules and potential pharmaceutical intermediates. This guide provides a comprehensive overview of methyl benzenesulfinate, including its key chemical data, detailed experimental protocols for its synthesis, and its applications in organic synthesis.

Core Chemical and Physical Properties

This compound is an ester of benzenesulfinic acid. A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 670-98-4 | --INVALID-LINK-- |

| Molecular Weight | 156.20 g/mol | --INVALID-LINK-- |

| Molecular Formula | C₇H₈O₂S | --INVALID-LINK-- |

| Boiling Point | 79-83 °C at 0.3 mmHg | --INVALID-LINK-- |

| Density | 1.194 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.546 | --INVALID-LINK-- |

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common laboratory-scale preparations.

Protocol 1: From Diphenyl Disulfide and Lead Tetraacetate

This one-step synthesis method provides a convenient route to aromatic sulfinic esters from readily available starting materials.[1]

Materials:

-

Diphenyl disulfide

-

Lead tetraacetate

-

Celite®

-

Anhydrous magnesium sulfate (B86663)

-

Distilled water

Procedure:

-

In a 5-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 54.6 g (0.25 mole) of diphenyl disulfide, 450 ml of chloroform, and 450 ml of methanol.

-

Heat the solution to reflux with stirring.

-

Over a period of 8 hours, add a solution of 443.4 g (1.00 mole) of lead tetraacetate in 2 liters of chloroform to the stirred, refluxing mixture. The solution will turn dark brown due to the formation of lead dioxide.

-

Continue refluxing the mixture overnight (approximately 12 hours).

-

Distill off 2 liters of chloroform at atmospheric pressure.

-

Cool the mixture to room temperature and add 330 ml of distilled water with stirring to decompose any excess lead tetraacetate.

-

Filter the entire mixture through a Celite®-coated filter paper to remove the lead dioxide.

-

Wash the chloroform layer with distilled water until the washings are free of lead ions.

-

Dry the chloroform solution over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.

-

Place the resulting oily yellow residue under a vacuum (about 0.1 mm) overnight to remove any traces of hexachloroethane.

-

Purify the product by distillation through a 15-cm Vigreux column under reduced pressure to yield this compound.

Protocol 2: From 1,2-diphenyldisulfane and N-Bromosuccinimide (NBS)

This method offers an alternative route for the synthesis of this compound.[2]

Materials:

-

1,2-diphenyldisulfane

-

Methanol (MeOH)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bisulfite (NaHSO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 17.5 g (0.08 mol) of 1,2-diphenyldisulfane in 200 mL of methanol in a suitable reaction flask.

-

Slowly add 21.2 g (0.12 mol) of NBS to the solution at room temperature with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with 200 mL of dichloromethane.

-

Wash the organic layer with 10 mL of a saturated NaHSO₃ solution, followed by four 20 mL portions of a saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under vacuum.

-

The crude product can be further purified by flash chromatography.

Applications in Organic Synthesis

This compound is a key reagent in various organic transformations, primarily serving as a precursor for the introduction of the sulfinyl group. Its reactivity makes it particularly useful in the synthesis of sulfoxides and other sulfur-containing compounds, which are important scaffolds in many biologically active molecules.

Synthesis of Sulfoxides

One of the primary applications of this compound is in the synthesis of sulfoxides. Sulfoxides are present in several pharmaceutical compounds and are valuable chiral auxiliaries in asymmetric synthesis.[3][4] this compound can react with Grignard reagents or organolithium compounds to generate unsymmetrical sulfoxides.

A generalized workflow for this transformation is depicted below:

Caption: Generalized reaction pathway for the synthesis of unsymmetrical sulfoxides.

Synthesis of Symmetrical Disulfides

This compound can also be employed in the synthesis of symmetrical disulfides.[5] This transformation typically involves a reduction step.

A simplified logical workflow for this process is as follows:

Caption: Logical workflow for the synthesis of symmetrical disulfides.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, with particular relevance to researchers and professionals in drug development. Its ability to act as a precursor for sulfinyl groups enables the synthesis of a variety of sulfur-containing compounds, including sulfoxides and disulfides, which are important structural motifs in medicinal chemistry. The experimental protocols provided in this guide offer practical methods for its preparation in a laboratory setting. A thorough understanding of its chemical properties and reactivity will undoubtedly facilitate its broader application in the discovery and development of new therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Semantic Scholar [semanticscholar.org]

- 4. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ベンゼンスルフィン酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Profile of Methyl Benzenesulfinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl benzenesulfinate (B1229208), a key intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear and accessible format, supplemented by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for methyl benzenesulfinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.81 - 7.58 | m | 2H (Aromatic) |

| 7.58 - 7.35 | m | 3H (Aromatic) |

| 3.42 | s | 3H (CH₃) |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 143.88 | C (Aromatic, C-S) |

| 132.21 | CH (Aromatic) |

| 129.06 | CH (Aromatic) |

| 125.36 | CH (Aromatic) |

| 49.56 | CH₃ |

Solvent: CDCl₃, Frequency: 101 MHz[1]

Infrared (IR) Spectroscopy

-

S=O stretch: Strong absorption around 1120-1160 cm⁻¹

-

C-O stretch: Strong absorption in the 1000-1100 cm⁻¹ region

-

Aromatic C-H stretch: Above 3000 cm⁻¹

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region

-

CH₃ stretch: Around 2950 cm⁻¹

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+Na]⁺ | 179.0137 | 179.0127 |

Ionization Method: ESI[1]

A standard electron ionization (EI) mass spectrum with detailed fragmentation analysis is not available in the searched literature. However, based on the structure, common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the sulfinyl group (-SO₂CH₃), or cleavage of the phenyl-sulfur bond.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared in deuterated chloroform (B151607) (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 101 MHz spectrometer, respectively.[1] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound can be obtained using a thin film of the neat liquid between potassium bromide (KBr) plates or as a KBr pellet if the compound is a solid. The sample is placed in the path of an infrared beam, and the transmitted light is measured as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

For high-resolution mass spectrometry, the sample was analyzed using electrospray ionization (ESI).[1] For a standard mass spectrum, electron ionization (EI) would typically be used. In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl Benzenesulfinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of methyl benzenesulfinate (B1229208) (CAS 670-98-4), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Chemical Properties

| Property | Value |

| Chemical Name | Methyl benzenesulfinate |

| Synonyms | Benzenesulfinic acid, methyl ester |

| CAS Number | 670-98-4 |

| Molecular Formula | C₇H₈O₂S |

| Molecular Weight | 156.20 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 79-83 °C at 0.3 mmHg |

| Density | 1.194 g/mL at 25 °C |

Solubility Profile

This compound is a polar organic compound. Its solubility is dictated by the principle of "like dissolves like". The presence of the sulfinate ester group provides polarity, while the benzene (B151609) ring contributes to its nonpolar character.

Qualitative Solubility Data

| Solvent Class | Representative Solvents | Solubility |

| Polar Protic | Water | Immiscible |

| Methanol | Miscible | |

| Ethanol | Miscible | |

| Polar Aprotic | Chloroform | Miscible |

| Acetonitrile | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |

| Nonpolar | Ether | Miscible |

| Toluene | Soluble | |

| Hexane | Sparingly soluble |

Quantitative Solubility Data

Stability Profile

This compound is a moderately stable compound under standard laboratory conditions. However, its stability is significantly influenced by temperature, pH, and exposure to light and oxidizing agents.

Summary of Stability

| Condition | Stability | Potential Degradation Products |

| Thermal | Stable at ambient temperatures. Decomposition may occur at elevated temperatures. | Benzenesulfonic acid, methanol, and other decomposition products. |

| Hydrolytic | Susceptible to hydrolysis, especially under acidic or basic conditions. | Benzenesulfinic acid and methanol. |

| Photolytic | Potentially sensitive to light, particularly UV radiation. | Various photodecomposition products. |

| Oxidative | Incompatible with strong oxidizing agents. | Benzenesulfonic acid and other oxidation products. |

Thermal Stability

While specific thermal decomposition kinetics for this compound are not extensively reported, sulfinate esters, in general, can undergo thermal decomposition. It is recommended to store this compound in a cool place and avoid prolonged exposure to high temperatures.

Hydrolytic Stability

Esters, including sulfinate esters, are susceptible to hydrolysis, which can be catalyzed by both acids and bases. The hydrolysis of this compound would yield benzenesulfinic acid and methanol. The rate of hydrolysis is expected to be slow at neutral pH but can be significantly accelerated under acidic or alkaline conditions.

Photostability

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of benzenesulfinyl chloride with methanol.

Workflow for Synthesis of this compound

Reactivity of the sulfinyl group in methyl benzenesulfinate

An In-depth Technical Guide to the Reactivity of the Sulfinyl Group in Methyl Benzenesulfinate (B1229208)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzenesulfinate, an ester of benzenesulfinic acid, is a key organosulfur compound featuring a chiral sulfinyl group. This functional group is of significant interest in organic synthesis and medicinal chemistry due to its unique reactivity and stereochemical properties. The sulfur atom in the sulfinyl group is a stereocenter, making sulfinates and their derivatives valuable as chiral auxiliaries and building blocks in asymmetric synthesis.[1][2] Furthermore, the sulfoxide (B87167) moiety is a recognized pharmacophore present in several marketed drugs, such as the proton-pump inhibitor esomeprazole.[1][2] This guide provides a comprehensive overview of the reactivity of the sulfinyl group in this compound, focusing on its interactions with nucleophiles and electrophiles, its role in radical reactions, and its synthetic applications.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for its identification and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₂S | [3] |

| Molecular Weight | 156.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 79-83 °C at 0.3 mmHg | [5] |

| Density | 1.194 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.546 | [5] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.81-7.58 (m, 2H), 7.58-7.35 (m, 3H), 3.42 (s, 3H) | [6] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 143.88, 132.21, 129.06, 125.36, 49.56 | [6] |

| CAS Number | 670-98-4 | [3] |

Synthesis of this compound

This compound can be prepared via several synthetic routes, typically starting from more common organosulfur compounds. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Table 2: Comparison of Synthetic Methods

| Starting Material | Key Reagents | Brief Description | Yield | Reference |

| Diphenyl disulfide | Methanol (B129727), N-Bromosuccinimide (NBS) | NBS activates the disulfide for reaction with methanol. | 80% | [6] |

| Diphenyl disulfide | Lead tetraacetate, Methanol, Chloroform | Oxidation of the disulfide in the presence of methanol. | 48-53 g (from 0.25 mole disulfide) | [7] |

| Benzenesulfonyl chloride | Methanol, Sodium methoxide | Esterification via reaction with sodium methoxide. | High (not quantified) | [8][9] |

Experimental Workflow for Synthesis from Diphenyl Disulfide

The following diagram illustrates a typical laboratory workflow for the synthesis of this compound from diphenyl disulfide using N-Bromosuccinimide (NBS).

Caption: Workflow for the synthesis of this compound.

Core Reactivity of the Sulfinyl Group

The reactivity of the sulfinyl group in this compound is dominated by the electrophilic nature of the sulfur atom and the nucleophilicity of the oxygen atom. The lone pair of electrons on the sulfur atom also allows it to participate in radical processes.

Nucleophilic Substitution at Sulfur

The sulfur atom in this compound is electron-deficient and serves as an electrophilic center for nucleophilic attack. This is the most characteristic reaction of sulfinate esters.

Mechanism: Theoretical studies on analogous methanesulfinyl derivatives suggest that these reactions typically proceed via an addition-elimination mechanism .[10][11][12] The nucleophile adds to the sulfur atom to form a transient, trigonal bipyramidal (tetracoordinate) intermediate.[10][12] In this intermediate, the incoming nucleophile and the leaving group occupy the apical positions.[10] Subsequent elimination of the leaving group (in this case, the methoxy (B1213986) group) yields the substitution product. For some nucleophiles, a concerted Sₙ2-type displacement may occur.[10]

Stereochemistry: Nucleophilic substitution at the chiral sulfur center of sulfinates generally proceeds with inversion of configuration . This stereospecificity is crucial for the application of chiral sulfinates in asymmetric synthesis, where they are used to transfer chirality to a new molecule.[13][14]

Caption: Addition-elimination mechanism at the sulfinyl sulfur.

Examples of Nucleophilic Reactions: The sulfinyl group reacts with a variety of nucleophiles. While specific quantitative data for this compound is sparse in the literature, the reactivity patterns can be inferred from related sulfinyl compounds.

| Nucleophile Type | Example Reagent | Product Type | Notes |

| Organometallics | Grignard Reagents (R-MgX) | Sulfoxide (Ph-S(O)-R) | A common method for creating sulfoxides with inversion of configuration at sulfur.[13] |

| Amines | R₂NH | Sulfinamide (Ph-S(O)-NR₂) | Forms the basis for synthesizing chiral sulfinamides.[13] |

| Alkoxides | RO⁻ | Sulfinate Ester (transesterification) | Can lead to an equilibrium mixture of sulfinate esters. |

| Azides | N₃⁻ | Sulfinyl Azide | Can be used to form other sulfur-nitrogen compounds.[13] |

| Thiolates/Selenides | RS⁻ / RSe⁻ | Thiosulfinate / Selenosulfinate | These nucleophiles can also attack other positions in more complex molecules.[13] |

Electrophilic Attack at Oxygen

The oxygen atom of the sulfinyl group is nucleophilic and can react with strong electrophiles. This reactivity is analogous to that of other oxygen-containing functional groups.[15] For instance, reaction with thionyl chloride (SOCl₂) at room temperature can afford the corresponding benzenesulfinyl chloride and methyl chlorosulfonate.[16]

Radical Reactions

The sulfinyl group can participate in radical chemistry. Homolytic fission of the S-S bond in precursor molecules like sulfinyl sulfones can generate sulfinyl radicals (Ph-S•=O).[13] These highly reactive species can then engage in various transformations, such as dual radical addition/radical coupling with unsaturated hydrocarbons (alkenes and alkynes), providing a route to previously inaccessible disulfurized molecules.[13] This strategy avoids undesired side reactions like β-elimination that can plague other methods.[13]

Experimental Protocols

Detailed experimental procedures are critical for reproducible research. Below are representative protocols for the synthesis and a key reaction of this compound.

Protocol 1: Synthesis of this compound from Diphenyl Disulfide and NBS[6]

-

Setup: To a solution of 1,2-diphenyldisulfane (17.5 g, 0.08 mol) in methanol (200 mL) in a round-bottom flask, slowly add N-Bromosuccinimide (NBS) (21.2 g, 0.12 mol) at room temperature with stirring.

-

Reaction Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with dichloromethane (B109758) (CH₂Cl₂) (200 mL).

-

Washing: Transfer the mixture to a separatory funnel and wash with a saturated solution of NaHSO₃ (10 mL), followed by several washes with a saturated solution of NaHCO₃ (4 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting yellow oil by flash chromatography using an ethyl acetate-hexane (1:6) mobile phase to yield the final product (yield: 80%, 10 g).

Protocol 2: Synthesis of a Sulfoxide using a Grignard Reagent (General Procedure)

Note: This is a generalized protocol based on the known reactivity of sulfinates.[13][14] Researchers should optimize conditions for their specific substrate.

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Grignard Reagent: Slowly add a solution of the desired Grignard reagent (e.g., Ethylmagnesium bromide, ~1.1 eq) in THF dropwise via a syringe, maintaining the temperature at -78 °C.

-

Reaction: Stir the mixture at -78 °C for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to isolate the desired sulfoxide.

Applications in Drug Development and Asymmetric Synthesis

The stereospecific reactions of the sulfinyl group are of paramount importance in modern organic chemistry. Chiral sulfinates, like those derived from menthol (B31143) (Andersen's sulfinate), are versatile intermediates.[14] Nucleophilic substitution on these compounds allows for the stereospecific synthesis of a wide array of chiral sulfoxides and sulfinamides.[14] These chiral sulfinyl compounds are not only targets themselves but are also widely used as:

-

Chiral Auxiliaries: The sulfinyl group can direct the stereochemical outcome of a reaction on another part of the molecule and can be easily removed afterward.[17]

-

Chiral Ligands: They can be incorporated into ligands for asymmetric catalysis.

-

Pharmacophores: The sulfoxide functional group is present in numerous biologically active molecules and drugs.[1]

Conclusion

The sulfinyl group in this compound exhibits a rich and synthetically useful reactivity profile. Its behavior is primarily dictated by the electrophilic sulfur center, which readily undergoes stereospecific nucleophilic substitution with inversion of configuration. This predictable reactivity makes sulfinate esters powerful tools for the asymmetric synthesis of valuable chiral organosulfur compounds. Additionally, the ability of the sulfinyl group to participate in electrophilic and radical reactions further broadens its synthetic utility. A thorough understanding of these reaction pathways is essential for researchers and scientists aiming to leverage sulfinyl chemistry in the fields of organic synthesis, materials science, and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. CAS 670-98-4: this compound | CymitQuimica [cymitquimica.com]

- 5. ベンゼンスルフィン酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Methyl benzenesulfonate: Preparation, Reactions etc._Chemicalbook [chemicalbook.com]

- 9. CN102351750A - Method for preparing methyl benzenesulfonate - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic exploration of sulfinyl radicals using sulfinyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ベンゼンスルフィン酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 17. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04099E [pubs.rsc.org]

An In-depth Technical Guide to Sulfinylation Reactions in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinylation reactions, which introduce a sulfinyl group (R-S(O)-) into an organic molecule, are of paramount importance in modern organic synthesis and medicinal chemistry. The resulting sulfoxides are not only key structural motifs in a wide array of pharmaceuticals and agrochemicals but also serve as versatile intermediates in the synthesis of complex molecules.[1][2][3] Their stereogenic sulfur center makes them valuable as chiral auxiliaries and ligands in asymmetric catalysis. This guide provides a comprehensive overview of the core principles, methodologies, and applications of sulfinylation reactions, with a focus on practical experimental details and data-driven insights.

Core Concepts in Sulfinylation Chemistry

The versatility of sulfinylation reactions stems from the diverse reactivity of sulfur-based reagents and intermediates. Key species involved in these transformations include sulfenate anions, sulfinyl radicals, and various electrophilic sulfinylating agents.

The Role of Sulfenate Anions

Sulfenate anions (RSO⁻) are potent nucleophiles that play a central role in many sulfinylation reactions.[1][2] They can be generated in situ from various precursors, most notably β-sulfinyl esters, through base-mediated elimination.[1][2] These anions readily react with a range of electrophiles, including alkyl halides and aryl halides, to form the corresponding sulfoxides.[1][4] Palladium-catalyzed cross-coupling reactions of sulfenate anions with aryl halides have emerged as a powerful method for the synthesis of aryl sulfoxides.[1][4]

Sulfinyl Radicals in Synthesis

Historically, the synthetic application of sulfinyl radicals has been challenging due to their transient nature. However, recent advancements have enabled their effective generation and utilization.[5] Sulfinyl sulfones have been successfully employed as precursors for sulfinyl radicals, which can participate in addition reactions with alkenes and alkynes to furnish a variety of sulfoxide-containing molecules.[5] These radical-based methods offer a unique approach to C-S bond formation and have expanded the scope of sulfinylation chemistry.[5]

Key Sulfinylating Agents

A variety of reagents have been developed to act as sulfinylating agents, each with its own reactivity profile and applications. These can be broadly categorized as electrophilic or nucleophilic precursors.

-

Sulfur Dioxide Surrogates: Reagents like DABSO (DABCO-bis(sulfur dioxide)) serve as a convenient source of sulfur dioxide. In a one-pot synthesis, DABSO reacts with an organometallic reagent to form a sulfinate intermediate, which can then be trapped by a second organometallic reagent after in situ conversion to a sulfinate silyl (B83357) ester, yielding unsymmetrical sulfoxides.[4][6]

-

Chiral Sulfinyl Transfer Agents: For asymmetric synthesis, chiral auxiliaries are often employed to control the stereochemistry at the sulfur atom. Cinchona alkaloids, such as quinine (B1679958) and quinidine, have been used to develop efficient sulfinyl transfer agents, enabling the synthesis of enantiopure sulfinates and sulfoxides.[7]

-

Sulfinic Acids and their Derivatives: Sulfinic acids and their salts are versatile reagents that can act as sources of sulfonyl radicals, electrophilic intermediates, or nucleophilic sulfur species depending on the reaction conditions.[8][9] They have been used in a variety of transformations, including the direct sulfenylation of indoles.[10]

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental pathways and experimental workflows in key sulfinylation reactions.

Caption: Generation of sulfenate anions from β-sulfinyl esters and their subsequent reaction.

Caption: One-pot synthesis of unsymmetrical sulfoxides using DABSO.

Caption: Sulfinyl radical generation and addition to unsaturated bonds.

Quantitative Data Summary

The efficiency and stereoselectivity of sulfinylation reactions are highly dependent on the chosen methodology, substrates, and reaction conditions. The following tables summarize key quantitative data from representative studies.

Table 1: Palladium-Catalyzed Arylation of Sulfenate Anions

| Entry | Aryl Halide | Sulfenate Precursor | Ligand | Yield (%) | ee (%) | Reference |

| 1 | Iodobenzene | β-sulfinyl ester | PC-Phos | 98 | 99 | [1] |

| 2 | 4-Iodotoluene | β-sulfinyl ester | (R)-BINAP | 85 | 92 | [2] |

| 3 | 1-Bromonaphthalene | β-sulfinyl ester | JosiPhos | 91 | 95 | [4] |

Table 2: One-Pot Synthesis of Unsymmetrical Sulfoxides using DABSO

| Entry | R¹M | R²M | Product | Yield (%) | Reference |

| 1 | n-BuLi | PhLi | n-Bu-S(O)-Ph | 85 | [6] |

| 2 | PhMgBr | n-BuLi | Ph-S(O)-n-Bu | 82 | [6] |

| 3 | EtMgBr | p-TolLi | Et-S(O)-p-Tol | 92 | [6] |

Table 3: Asymmetric Oxidation of Sulfenamides

| Entry | Sulfenamide | Oxidant | Catalyst | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Ph-S-NH₂ | H₂O₂ | Chiral Phosphoric Acid | 96 | 98 |[11] | | 2 | p-Tol-S-NH₂ | H₂O₂ | Chiral Phosphoric Acid | 94 | 97 |[11] | | 3 | Naphthyl-S-NH₂ | H₂O₂ | Chiral Phosphoric Acid | 91 | 95 |[11] |

Detailed Experimental Protocols

General Procedure for the Synthesis of Sulfinyl Sulfones[5]

In a Schlenk tube maintained under a nitrogen atmosphere, sodium p-toluenesulfinate (1.8 mmol) is dissolved in chloroform (B151607) (3 mL). To this solution, acetyl chloride (1.2 mmol) is added. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, petroleum ether (15 mL) is added to the reaction mixture, leading to the precipitation of the product. The mixture is filtered, and the collected solid is washed with a mixture of petroleum ether and ethyl acetate (B1210297) (10:1, 3 x 10 mL) to afford the pure sulfinyl sulfone as a white solid.

One-Pot Synthesis of Unsymmetrical Sulfoxides via a DABSO/Trimethylsilyl Chloride Sequence[6]

To a solution of the first organometallic reagent (1.0 equiv) in an appropriate solvent under an inert atmosphere at -78 °C, a solution of DABSO (0.5 equiv) is added. The reaction mixture is stirred for 30 minutes at this temperature. Trimethylsilyl chloride (1.2 equiv) is then added, and the mixture is allowed to warm to room temperature over 30 minutes. The reaction is then cooled back to -78 °C, and the second organometallic reagent (1.2 equiv) is added. The reaction is stirred for 1 hour at -78 °C and then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Palladium-Catalyzed Enantioselective Arylation of Sulfenate Anions[1]

In a glovebox, a mixture of the palladium precursor, the chiral ligand (e.g., PC-Phos), and the aryl halide (1.0 equiv) in a suitable solvent is prepared. To this mixture, the β-sulfinyl ester (1.2 equiv) and a base (e.g., Cs₂CO₃, 2.0 equiv) are added. The reaction vessel is sealed and heated at the specified temperature for the required time. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the chiral sulfoxide.

Applications in Drug Development

The sulfoxide moiety is a privileged functional group in medicinal chemistry, present in a number of blockbuster drugs.[2][3] For instance, the proton pump inhibitor esomeprazole (B1671258) and the wakefulness-promoting agent modafinil (B37608) both feature a chiral sulfoxide as a key pharmacophore.[2] The introduction of a sulfinyl group can modulate the physicochemical properties of a molecule, such as its solubility and metabolic stability.[12] Furthermore, the ability to synthesize chiral sulfoxides with high enantiopurity is crucial, as the different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. The synthetic methodologies outlined in this guide provide powerful tools for the preparation of novel sulfoxide-containing drug candidates and for the late-stage functionalization of complex bioactive molecules.[5][13]

Conclusion

Sulfinylation reactions represent a diverse and powerful set of tools for the modern organic chemist. The continuous development of new reagents, catalysts, and reaction protocols has significantly expanded the scope and applicability of these transformations. From the generation and reaction of sulfenate anions to the harnessing of elusive sulfinyl radicals, the ability to introduce the sulfinyl group with high efficiency and stereocontrol is a testament to the progress in the field. For researchers in drug discovery and development, a thorough understanding of these reactions is essential for the design and synthesis of the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sulfoxide synthesis by C-S coupling reaction or sulfinylation [organic-chemistry.org]

- 5. Synthetic exploration of sulfinyl radicals using sulfinyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New general sulfinylating process for asymmetric synthesis of enantiopure sulfinates and sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the application of sulfinic acids for the construction of sulfur-containing compounds [html.rhhz.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Laboratory-Scale Synthesis of Methyl Benzenesulfinate

Introduction

Methyl benzenesulfinate (B1229208) (C₇H₈O₂S) is a sulfinate ester that serves as a valuable intermediate in organic synthesis. Its utility spans various applications, including the preparation of sulfoxides, the introduction of the benzenesulfinyl group into molecules, and as a precursor in the synthesis of more complex sulfur-containing compounds. This document provides detailed protocols for two distinct and reliable methods for the laboratory synthesis of methyl benzenesulfinate, starting from readily available diphenyl disulfide.

Synthetic Approaches

Several methods have been reported for the synthesis of this compound. A traditional multi-step approach involves the reduction of benzenesulfonyl chloride to benzenesulfinic acid, followed by conversion to benzenesulfinyl chloride and subsequent esterification with methanol[1]. However, more direct, one-step procedures have been developed that offer convenience and efficiency. The protocols detailed herein focus on two such methods:

-

Lead Tetraacetate Oxidation: This method, adapted from Organic Syntheses, involves the oxidative cleavage of diphenyl disulfide in the presence of methanol (B129727) using lead tetraacetate[1]. It is a well-established procedure providing good yields.

-

N-Bromosuccinimide (NBS) Mediated Synthesis: This alternative approach utilizes N-Bromosuccinimide as an oxidant to react with diphenyl disulfide in methanol[2]. This method offers a high yield and avoids the use of heavy metal oxidants like lead tetraacetate.

These protocols are designed for researchers in chemistry and drug development, providing the necessary detail to replicate the syntheses safely and effectively in a laboratory setting.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the quantitative data for the two featured synthetic methods for preparing this compound.

| Parameter | Method 1: Lead Tetraacetate Oxidation[1] | Method 2: NBS-Mediated Synthesis[2] |

| Starting Material | Diphenyl disulfide | Diphenyl disulfide |

| Oxidant | Lead tetraacetate | N-Bromosuccinimide (NBS) |

| Reagent 1 (Diphenyl disulfide) | 54.6 g (0.25 mole) | 17.5 g (0.08 mole) |

| Reagent 2 (Oxidant) | 443.4 g (1.00 mole) | 21.2 g (0.12 mole) |

| Methanol | 450 mL | 200 mL |

| Solvent | Chloroform (B151607) (2450 mL total) | Dichloromethane (B109758) (for workup) |

| Reaction Temperature | Reflux | Room Temperature (20 °C) |

| Reaction Time | ~20 hours (8h addition + 12h reflux) | Monitored by TLC |

| Reported Yield | 48.6–53 g (62–68%) | 10 g (80%) |

| Purification Method | Vacuum Distillation | Flash Chromatography |

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis of this compound from diphenyl disulfide.

Caption: General workflow for this compound synthesis.

Detailed Experimental Protocols

Caution: These procedures involve hazardous chemicals. A thorough risk assessment should be conducted before starting any experiment. Work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. This compound has been reported to cause a severe burning sensation upon skin contact[1].

Method 1: Synthesis via Lead Tetraacetate Oxidation[1]

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Diphenyl disulfide (54.6 g, 0.25 mole)

-

Lead tetraacetate (443.4 g, 1.00 mole)

-

Methanol (450 mL)

-

Chloroform (approx. 2.5 L)

-

Distilled water

-

Anhydrous magnesium sulfate (B86663)

-

Celite®

Equipment:

-

5-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser with drying tube

-

Heating mantle

-

Apparatus for filtration

-

Rotary evaporator

-

Vacuum distillation apparatus (e.g., with a 15-cm Vigreux column)

Procedure:

-

Reaction Setup: In the 5-L flask, combine diphenyl disulfide (54.6 g), chloroform (450 mL), and methanol (450 mL). Equip the flask with a mechanical stirrer and a reflux condenser.

-

Addition of Oxidant: Heat the solution to reflux. Prepare a solution of lead tetraacetate (443.4 g) in chloroform (2 L). Add this solution to the stirred, refluxing mixture over a period of 8 hours. The solution will turn dark brown due to the formation of lead dioxide.

-

Reaction: After the addition is complete, continue to heat the mixture at reflux overnight (approximately 12 hours).

-

Workup:

-

Remove 2 L of chloroform by distillation at atmospheric pressure.

-

Cool the remaining mixture to room temperature. Add 330 mL of distilled water and stir to decompose any excess lead tetraacetate.

-

Filter the entire mixture through a Celite®-coated filter paper to remove the lead dioxide.

-

Transfer the filtrate to a separatory funnel. Wash the chloroform layer with distilled water repeatedly until the aqueous washings are free of lead ions (test with a suitable indicator).

-

Dry the chloroform solution over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution using a rotary evaporator. This will yield an oily yellow residue.

-

Place the residue under high vacuum (approx. 0.1 mm) overnight to remove traces of hexachloroethane.

-

Purify the crude product by vacuum distillation. Collect the fraction boiling at 59–60 °C (0.04 mm) or 76–78 °C (0.45 mm).

-

-

Product: The final product is this compound, a colorless to pale yellow oil. The expected yield is 48.6–53 g (62–68%).

Method 2: Synthesis via N-Bromosuccinimide (NBS) Mediation[2]

This protocol provides a higher-yielding, metal-free alternative.

Materials:

-

Diphenyl disulfide (1,2-diphenyldisulfane) (17.5 g, 0.08 mole)

-

N-Bromosuccinimide (NBS) (21.2 g, 0.12 mole)

-

Methanol (200 mL)

-

Dichloromethane (CH₂Cl₂) (200 mL)

-

Saturated sodium bisulfite (NaHSO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for flash chromatography (e.g., Ethyl Acetate/Hexane mixture)

Equipment:

-

Round-bottomed flask with a magnetic stirrer

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

-

Flash chromatography setup

Procedure:

-

Reaction Setup: Dissolve diphenyl disulfide (17.5 g) in methanol (200 mL) in a round-bottomed flask at room temperature (20 °C) under an inert atmosphere.

-

Addition of Oxidant: Slowly add N-Bromosuccinimide (21.2 g) to the stirred solution.

-

Reaction: Continue stirring the reaction mixture at room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, dilute the mixture with dichloromethane (200 mL).

-

Transfer the solution to a separatory funnel and wash with a saturated solution of NaHSO₃ (10 mL).

-

Wash the organic layer several times with a saturated solution of NaHCO₃ (4 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting yellow oil by flash chromatography using an ethyl acetate-hexane (1:6) eluent system.

-

-

Product: The final product is this compound. The expected yield is 10 g (80%)[2].

References

Application Notes and Protocols: Synthesis of Symmetrical Disulfides from Arenesulfinates

Topic: Synthesis of Symmetrical Disulfides from Arenesulfinates Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of symmetrical disulfides is a fundamental transformation in organic chemistry, with broad applications in pharmaceuticals, materials science, and biochemistry. While a variety of methods exist for the formation of disulfide bonds, this document focuses on a modern and efficient approach utilizing readily available arenesulfinates as the starting material. Although the direct use of methyl benzenesulfinate (B1229208) for this transformation is not well-documented in the scientific literature, the closely related sodium arenesulfinates have emerged as versatile and effective precursors for the synthesis of symmetrical diaryl disulfides.

This application note provides detailed protocols for the reductive homocoupling of sodium arenesulfinates to yield symmetrical diaryl disulfides. The described methods offer advantages in terms of substrate availability, operational simplicity, and selectivity.

Reaction Principle:

The core of this methodology lies in the reductive coupling of sodium arenesulfinates. In the presence of a suitable reductive system, two molecules of a sodium arenesulfinate undergo a homocoupling reaction to form a symmetrical disulfide bond. A notable and effective system for this transformation is the use of iron powder in the presence of hydrochloric acid (Fe/HCl). This method provides a straightforward and high-yielding route to symmetrical diaryl disulfides.[1][2][3][4][5]

A proposed mechanism for this transformation involves a free-radical process. The reaction is initiated by the reduction of the sodium arenesulfinate, which then proceeds through radical intermediates that ultimately couple to form the disulfide bond. This is supported by control experiments where the addition of a radical scavenger, such as TEMPO, was found to inhibit the formation of the disulfide product.[1]

Experimental Protocols

Protocol 1: Synthesis of Symmetrical Diaryl Disulfides via Reductive Homocoupling of Sodium Arenesulfinates

This protocol describes a general procedure for the synthesis of symmetrical diaryl disulfides from sodium arenesulfinates using an Fe/HCl reductive system.[1]

Materials:

-

Sodium arenesulfinate (1.0 equiv)

-

Iron powder (Fe)

-

Hydrochloric acid (HCl)

-

Ethanol (B145695) (EtOH)

-

Water (H₂O)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the sodium arenesulfinate (e.g., sodium benzenesulfinate, 0.4 mmol, 1.0 equiv).

-

Add ethanol (2.0 mL) and water (0.5 mL) to the flask.

-

To the resulting mixture, add iron powder (Fe) and concentrated hydrochloric acid (HCl). Refer to Table 1 for optimized reactant stoichiometry for specific substrates.

-

Stir the reaction mixture vigorously at 80 °C (oil bath).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Quench the reaction by adding water and extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure symmetrical diaryl disulfide.

Data Presentation

Table 1: Reductive Homocoupling of Various Sodium Arenesulfinates to Symmetrical Diaryl Disulfides

The following table summarizes the reaction conditions and yields for the synthesis of a variety of symmetrical diaryl disulfides from their corresponding sodium arenesulfinates using the Fe/HCl system.

| Entry | Sodium Arenesulfinate | Product | Yield (%) |

| 1 | Sodium benzenesulfinate | Diphenyl disulfide | 95 |

| 2 | Sodium 4-methylbenzenesulfinate | Di-p-tolyl disulfide | 92 |

| 3 | Sodium 4-methoxybenzenesulfinate | Bis(4-methoxyphenyl) disulfide | 85 |

| 4 | Sodium 4-chlorobenzenesulfinate | Bis(4-chlorophenyl) disulfide | 88 |

| 5 | Sodium 2-methylbenzenesulfinate | Di-o-tolyl disulfide | 89 |

| 6 | Sodium 3-methoxybenzenesulfinate | Bis(3-methoxyphenyl) disulfide | 91 |

Data adapted from Molecules 2022, 27, 6232.[1]

Visualizations

Reaction Scheme and Workflow

The following diagrams illustrate the overall reaction and the experimental workflow for the synthesis of symmetrical diaryl disulfides from sodium arenesulfinates.

Proposed Mechanistic Pathway

The following diagram outlines the proposed free-radical mechanism for the reductive homocoupling of sodium arenesulfinates.